Product packaging for Butyl(dichloro)silane(Cat. No.:CAS No. 4055-65-6)

Butyl(dichloro)silane

Cat. No.: B11819342
CAS No.: 4055-65-6
M. Wt: 157.11 g/mol
InChI Key: DBKNQKMXXOSIOX-UHFFFAOYSA-N
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Description

Classification and General Reactivity of Dichlorosilanes within Organosilicon Chemistry

Within the broad family of organosilicon compounds, dichlorosilanes represent a significant subclass. These compounds are characterized by a central silicon atom bonded to two chlorine atoms, with the remaining two valencies typically satisfied by hydrogen atoms and/or organic groups, such as alkyl or aryl moieties. lookchem.com Butyl(dichloro)silane falls into the category of alkyldichlorosilanes, where one of the positions is occupied by a butyl group and the other, presumably, by a hydrogen atom or another alkyl group.

The reactivity of dichlorosilanes is dominated by the presence of the highly polarized silicon-chlorine (Si-Cl) bonds. These bonds are susceptible to nucleophilic attack, making dichlorosilanes valuable precursors for a wide range of chemical transformations. A primary and characteristic reaction of dichlorosilanes is their vigorous reaction with water and other protic solvents like alcohols. amazonaws.comgelest.com This hydrolysis reaction cleaves the Si-Cl bonds, leading to the formation of silanols (R₂Si(OH)₂) and liberating hydrogen chloride (HCl). amazonaws.comgelest.com These initially formed silanols are often unstable and readily undergo condensation reactions to form siloxanes, which are the building blocks of silicone polymers. researchgate.net

Beyond hydrolysis, dichlorosilanes are key intermediates in various synthetic pathways. They can react with Grignard reagents or organolithium compounds to form new silicon-carbon bonds, allowing for the introduction of diverse organic functionalities. researchgate.netevitachem.com Their utility extends to surface modification, where they are used to treat surfaces like glass or silica, altering their properties to become more hydrophobic or to act as coupling agents bonding organic polymers to inorganic substrates. lookchem.comgelest.com

Research Landscape of this compound and Related Organosilanes

The research landscape for simple alkyldichlorosilanes, including butyl-substituted variants, is primarily driven by their role as intermediates in the synthesis of more complex silicon-containing molecules. While extensive research has been conducted on di-n-butyldichlorosilane and di-tert-butyldichlorosilane (B93958), specific studies focusing solely on the mono-substituted this compound are less common in publicly available literature. lookchem.comchemicalbook.com

Research into related compounds, however, provides insight into the potential synthesis and reactivity of this compound. One established industrial method for creating alkylchlorosilanes is the "Direct Process," where an alkyl chloride (like butyl chloride) reacts with elemental silicon in the presence of a copper catalyst. researchgate.net This process typically yields a mixture of products, including alkyldichlorosilanes. researchgate.netlookchem.com Another significant synthetic route is hydrosilylation, which involves the addition of a silane (B1218182) containing a Si-H bond across a double bond, such as that in butene, catalyzed by transition metals. libretexts.org

Patented research demonstrates the use of n-butyldichlorosilane as a reactant. For instance, it can be reacted with ethylene (B1197577) to produce n-butylethyldichlorosilane, highlighting its role as a building block for creating more complex silanes with mixed alkyl substituents. google.com The primary application for these types of compounds is as precursors for specialty silicones, resins, and as surface modifying agents. lookchem.comlookchem.com The specific properties imparted by the butyl group can influence the final characteristics of the resulting polymer or modified surface, such as flexibility and hydrophobicity. gelest.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10Cl2Si B11819342 Butyl(dichloro)silane CAS No. 4055-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl(dichloro)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2Si/c1-2-3-4-7(5)6/h7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKNQKMXXOSIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[SiH](Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Butyl Dichloro Silane and Analogous Dichlorosilanes

Grignard Reagent-Based Synthesis Approaches

The Grignard reaction is a well-established and versatile method for forming carbon-carbon and carbon-heteroatom bonds, and it remains a vital technique for the synthesis of organosilanes. gelest.com

A primary laboratory and industrial method for synthesizing butyl(dichloro)silane involves the nucleophilic substitution of silicon tetrachloride (SiCl₄) with a butylmagnesium halide, such as butylmagnesium chloride or butylmagnesium bromide. google.comacs.org This reaction is a classic example of a Grignard synthesis, where the highly polar magnesium-carbon bond in the Grignard reagent facilitates the attack of the nucleophilic butyl group on the electrophilic silicon atom of silicon tetrachloride. lkouniv.ac.inmnstate.edu

The reaction proceeds in a stepwise manner, with the progressive substitution of chlorine atoms on the silicon tetrachloride molecule. lkouniv.ac.in However, the reaction is often not highly selective, leading to a mixture of products including butyltrichlorosilane (B1265895), dithis compound, tributyl(chloro)silane, and tetrabutylsilane. acs.org The reactivity of the chlorosilane intermediates decreases as more alkyl groups are added. acs.org By carefully controlling the stoichiometry of the reactants, particularly the ratio of Grignard reagent to silicon tetrachloride, the formation of the desired this compound can be optimized. acs.org Adding the Grignard reagent to the silane (B1218182) (reverse addition) is generally preferred when partial substitution is the goal. gelest.com

The fundamental reaction can be represented as: 2 BuMgX + SiCl₄ → Bu₂SiCl₂ + 2 MgXCl (where Bu = butyl group, X = Cl or Br)

To maximize the yield and purity of this compound, strict control over reaction conditions is essential.

Inert Atmosphere: Grignard reagents are highly reactive towards protic solvents, oxygen, and carbon dioxide. Therefore, the synthesis must be conducted under a dry, inert atmosphere, typically using nitrogen or argon gas, to prevent the decomposition of the reagent and unwanted side reactions. iitk.ac.in

Solvent Selection: The choice of solvent is critical as it must solvate the Grignard reagent to maintain its reactivity. Anhydrous ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are most commonly used due to their ability to coordinate with the magnesium center of the Grignard reagent. numberanalytics.comnumberanalytics.com The selection between these solvents can influence reaction rates and product distribution. numberanalytics.com

Temperature Control: The Grignard reaction is exothermic. google.com Effective temperature control is crucial to manage the reaction rate, prevent side reactions, and ensure safety, especially on an industrial scale. iitk.ac.in Reactions are often initiated at low temperatures (e.g., 0 to 25 °C) and then may be allowed to proceed at a controlled, elevated temperature. iitk.ac.in For instance, a patented method for a related compound involves reacting the Grignard reagent at a low temperature of -8 to -5 °C.

The following table summarizes key parameters for optimizing Grignard-based synthesis:

Table 1: Optimization of Grignard Synthesis Conditions
Parameter Condition Rationale
Atmosphere Inert (Nitrogen or Argon) Prevents reaction of Grignard reagent with moisture and oxygen. smolecule.com
Solvent Anhydrous Ether or THF Solvates and stabilizes the Grignard reagent. numberanalytics.comnumberanalytics.com
Temperature Controlled, often low Manages exothermic reaction and minimizes byproduct formation. iitk.ac.in
Reagent Ratio Stoichiometric control Influences the degree of substitution on the silicon center. acs.org

A significant challenge in the Grignard synthesis of dichlorosilanes is the formation of a mixture of products with varying degrees of alkyl substitution. acs.org For example, the reaction of butylmagnesium bromide with silicon tetrachloride can yield not only the desired dithis compound but also butyltrichlorosilane and tributyl(chloro)silane. acs.org The formation of biphenyl-type compounds from the coupling of the organic radicals can also occur as a side reaction. mnstate.edu

Effective purification methods are therefore critical. The primary byproduct of the reaction is a magnesium halide salt (e.g., MgCl₂), which is insoluble in the typical ether solvents and can be removed by filtration. Following filtration, the desired this compound is separated from the solvent and other soluble byproducts (like other butylchlorosilanes) through fractional distillation under reduced pressure. lkouniv.ac.in The significant differences in the boiling points of the various chlorosilane products allow for their effective separation.

Electrochemical Synthesis Pathways

Electrochemical methods offer an alternative to traditional chemical routes for forming silicon-carbon bonds, often under milder conditions and with different selectivity profiles. nih.gov

Electroreductive synthesis presents a modern approach to forming silicon-carbon bonds by activating strong silicon-chlorine (Si-Cl) bonds. nih.govresearchgate.net This strategy involves the generation of highly reactive silyl (B83357) radical intermediates through the electroreduction of readily available chlorosilanes. nih.govnih.gov While the reduction of the Si-Cl bond is energetically challenging, electrochemistry can provide the high potentials necessary to drive this process. nih.govnih.gov

These electrochemically generated silyl radicals can then react with various organic molecules. For instance, research has shown that the electrolysis of chlorosilanes in the presence of alkenes can lead to vicinal disilylation, hydrosilylation, and allylic silylation reactions. nih.gov This demonstrates the potential for creating C(sp³)–Si bonds under transition-metal-free conditions. nih.gov While much of the research has focused on smaller chlorosilanes like trimethylchlorosilane, the principles are applicable to the synthesis of more complex organosilanes. nih.govacs.org

The success of electrochemical synthesis is highly dependent on the specific electrolytic conditions and the materials used for the electrodes.

Electrolytic Conditions: The process typically involves a constant current electrolysis in a suitable organic solvent, such as dry tetrahydrofuran (THF), under an inert atmosphere (e.g., argon). A supporting electrolyte, like tetrabutylammonium (B224687) perchlorate (B79767) (TBAClO₄) or tetrabutylammonium hexafluorophosphate (B91526) (nBu₄NPF₆), is necessary to ensure conductivity of the solution. nih.govrsc.org

Electrode Material Selection: The choice of electrode material is critical and can significantly influence the reaction's outcome. cmu.edu In many electroreductive syntheses of organosilanes, a sacrificial magnesium anode is used in conjunction with a cathode made of materials like graphite (B72142), stainless steel, or nickel. nih.govrsc.orggoogle.com The use of magnesium electrodes has been shown to be particularly effective in the electrosynthesis of polysilanes from dichlorosilanes. cmu.edu The material of both the anode and cathode can be varied to optimize the reaction. google.com For example, research on the disilylation of alkenes found that a combination of a magnesium anode and a graphite cathode provided optimal yields. nih.govrsc.org

The following table outlines typical components of an electrochemical cell for organosilane synthesis:

Table 2: Typical Electrolytic Cell Components and Conditions
Component Material/Condition Purpose
Anode Magnesium (sacrificial), Stainless Steel, Graphite Source of electrons, can be sacrificial to participate in the reaction. nih.govrsc.orggoogle.com
Cathode Graphite, Copper, Nickel, Stainless Steel Site of reduction of the chlorosilane. rsc.orggoogle.com
Solvent Tetrahydrofuran (THF), Acetonitrile (MeCN) Dissolves reactants and electrolyte. nih.govacs.org
Electrolyte Tetrabutylammonium salts (e.g., TBAClO₄, nBu₄NPF₆) Provides ionic conductivity to the solution. nih.govrsc.org
Atmosphere Inert (Argon) Prevents side reactions with air and moisture.

Direct Synthesis Routes and Catalytic Approaches

Direct synthesis and catalytic chlorination represent fundamental approaches for the industrial production and laboratory-scale synthesis of dichlorosilanes. These methods are valued for their directness in establishing the critical silicon-chlorine and silicon-carbon bonds.

Direct Reaction of Alkyl Chlorides with Silicon in the Presence of Copper Catalysts

The most prominent industrial method for synthesizing organochlorosilanes is the direct process, often referred to as the Müller-Rochow reaction. gelest.com This process involves the reaction of an alkyl chloride, such as butyl chloride, with elemental silicon in the presence of a copper catalyst at elevated temperatures, typically between 250 and 350°C. gelest.comresearchgate.net While widely used for producing methylchlorosilanes, this method can be adapted for higher alkyldichlorosilanes like this compound. gelest.comrsc.org

The selectivity towards the desired dichlorodimethylsilane (B41323) in the classic Rochow process can be significantly enhanced by the addition of promoters to the copper catalyst. mdpi.com These promoters, often used in parts-per-million quantities, can increase both the reaction rate and selectivity. mdpi.com

Table 1: Influence of Promoters on Direct Synthesis

Promoter Typical Amount Effect Source
Zinc (Zn) ppm levels Increases reaction rate and selectivity for dichlorodimethylsilane. mdpi.com
Tin (Sn) ppm levels Increases reaction rate and selectivity for dichlorodimethylsilane. mdpi.com
Phosphorus (P) ppm levels Can increase reaction rate and selectivity. mdpi.com

Using nanosized copper catalyst precursors has also been shown to improve selectivity and reduce induction times for the reaction. google.com

Palladium-Catalyzed Chlorination of Butylsilanes

An alternative route to dichlorosilanes involves the catalytic chlorination of a precursor silane. For instance, di-tert-butyldichlorosilane (B93958) can be synthesized by reacting di-tert-butylsilane (B1239941) with a chlorinating agent in the presence of a palladium catalyst. google.com Suitable chlorinating agents include chlorine gas or carbon tetrachloride, with metal chlorides like palladium chloride serving as the catalyst. google.com

This method offers a more controlled, stepwise approach compared to the direct process. A significant advancement in this area involves replacing homogenous palladium catalysts with palladium on carbon (Pd/C). google.com This heterogeneous catalyst is more cost-effective and can be recovered and reused multiple times, which is advantageous for industrial-scale production. google.com The reaction substitutes Si-H bonds with Si-Cl bonds, providing a direct pathway to the target dichlorosilane (B8785471) from a corresponding hydrosilane.

Advanced Synthetic Strategies for Dichlorosilane Derivatives

Beyond the direct synthesis of simple dichlorosilanes, more advanced strategies are employed to create complex derivatives, including those with silicon-silicon bonds and tailored functionalities. These methods are crucial for the development of advanced silicon-based polymers and materials.

Modifications of Wurtz-Type Coupling Reactions for Silicon-Silicon Bond Formation

The traditional method for forming silicon-silicon bonds is the Wurtz-type coupling, which involves the reductive coupling of dichlorosilanes using an alkali metal like sodium. koreascience.krwikipedia.org However, this method is often problematic and difficult to control. koreascience.kruvic.ca

Modifications to this classic reaction have been developed to improve control and yield. One such modification involves the reductive dimerization of a pseudo-pentacoordinate chlorodisilane using magnesium instead of sodium. oup.com In a specific example, 1-chloro-1-[8-(dimethylamino)-1-naphthyl]disilane was coupled using magnesium in THF to afford a 2,3-bis(pseudo-pentacoordinate) tetrasilane in 70% yield. oup.com This study demonstrated that intramolecular coordination of the amino group to the silicon center enhances the reactivity of the silicon-halogen bond towards magnesium, allowing the reaction to proceed under milder conditions than those required for analogous tetracoordinate halodisilanes. oup.com This approach provides a pathway to "mixed polysilanes" with defined structures. oup.com

Hydrosilylation-Based Synthesis of Functionalized Chlorosilanes

Hydrosilylation is a powerful and widely used reaction in organosilicon chemistry for forming silicon-carbon bonds. sciepub.comresearchgate.net The process involves the addition of a hydrosilane (containing a Si-H bond) across an unsaturated bond, such as a carbon-carbon double bond in an alkene. tum.de This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. sciepub.comresearchgate.net

This methodology is highly effective for synthesizing functionalized chlorosilanes, which can serve as monomers for polymerization. sciepub.comresearchgate.net By reacting a molecule containing one or more alkene groups with a chlorosilane that also possesses a Si-H bond (e.g., dichlorosilane or methyldichlorosilane), a diverse range of functionalized monomers can be produced. sciepub.com For example, reacting terminal dienes with dimethylchlorosilane yields modified siloxane monomers that can be polymerized. researchgate.net The properties of the resulting polymers can be tuned by varying the structure of the diene or the substituents on the chlorosilane. sciepub.comresearchgate.net

Table 2: Examples of Hydrosilylation for Monomer Synthesis

Diene Reactant Chlorosilane Reactant Catalyst Resulting Monomer Functionality Source
1,5-Hexadiene Dimethylchlorosilane Karstedt's Catalyst Monomer with a six-carbon chain. researchgate.net
1,7-Octadiene Dimethylchlorosilane Karstedt's Catalyst Monomer with an eight-carbon chain. researchgate.net
Diallyl ether Dimethylchlorosilane Karstedt's Catalyst Monomer with an ether linkage. researchgate.net

The high yields and functional group tolerance of hydrosilylation make it a preferred method for synthesizing activated and functionalized silicon compounds for industrial applications. sciepub.com

Dehydrocoupling of Hydrosilanes for Polymer Synthesis

Dehydrocoupling polymerization of hydrosilanes is an alternative and increasingly important route to polysilanes, polymers with a silicon backbone. koreascience.krmdpi.com This method involves the catalytic formation of Si-Si bonds from primary or secondary silanes (RSiH₃ or R₂SiH₂) with the concurrent elimination of hydrogen gas. mdpi.com

This process overcomes some of the limitations of the Wurtz-type coupling. koreascience.kr The reaction was pioneered by Harrod and others, who discovered that Group 4 metallocenes, such as dimethyltitanocene and dimethylzirconocene, could effectively catalyze the Si-Si bond formation of hydrosilanes like phenylsilane. mdpi.com Since then, a variety of catalytic systems have been developed, including those based on late transition metals like rhodium, palladium, and platinum, as well as earth-abundant metals like copper. koreascience.krdicp.ac.cnoup.com

Table 3: Catalysts for Dehydrocoupling of Hydrosilanes

Catalyst Type Example Catalyst Substrate Example Product Type Source
Group 4 Metallocenes Dimethyltitanocene Phenylsilane Polysilane mdpi.com
Late Transition Metals (Ph₃P)₃RhCl 1,1-dihydrotetraphenylsilole Electroluminescent polysilole koreascience.kr
Platinum Complexes Pt(cod)₂ Secondary silanes (R₁R₂SiH₂) Polysilanes oup.com

The dehydrocoupling reaction provides a pathway to functionalized polysilanes and allows for greater control over the polymer structure compared to traditional methods. mdpi.com It is a key technique in synthesizing silicon-based polymers for applications in materials science and electronics. koreascience.kr

Polycondensation Reactions for Organosilicon Polymers

Polycondensation represents a fundamental class of step-growth polymerization reactions utilized in the synthesis of organosilicon polymers from dichlorosilane monomers, including this compound. In these processes, monomers with two or more reactive functional groups react to form larger structural units while releasing smaller molecules such as hydrogen chloride or salts. gdckulgam.edu.in The primary methods involving dichlorosilanes are reductive coupling to form polysilanes (Si-Si backbone) and condensation with co-monomers like diols to produce poly(silylether)s (Si-O-C backbone).

Wurtz-type Reductive Coupling for Polysilanes

The most established method for synthesizing high molecular weight polysilanes is the Wurtz-type reductive coupling of substituted dichlorosilanes. koreascience.kr This reaction involves the dehalogenation of a dichlorosilane using a stoichiometric amount of a finely dispersed alkali metal, typically sodium, in an inert, high-boiling solvent like toluene. wikipedia.orgresearchgate.net The pioneering synthesis of poly(dimethylsilylene) was achieved by reacting dimethyldichlorosilane with sodium metal. wikipedia.org

(CH₃)₂SiCl₂ + 2 Na → [(CH₃)₂Si]ₙ + 2 NaCl wikipedia.org

The reaction conditions are vigorous and must be carefully controlled, as they significantly influence the properties of the resulting polymer. wikipedia.orgibm.com A major challenge of the traditional Wurtz-type coupling is the frequent production of a bimodal or even trimodal molecular weight distribution, yielding a mix of high-molecular-weight polymer and low-molecular-weight cyclic oligosilanes (e.g., five and six-membered rings). wikipedia.orgdtic.mil

Research has focused on refining this method to achieve better control over the polymerization process and product characteristics. Key findings include:

Sonochemical Coupling: The application of ultrasound at lower temperatures has been shown to produce monomodal polymers with narrower polydispersities (Mw/Mn ≈ 1.2) compared to the bimodal polymers typically obtained from thermal coupling. dtic.milacs.org

Solvent and Temperature Effects: Performing the reaction in tetrahydrofuran (THF) at ambient temperatures can lead to higher yields and narrower molecular weight distributions. researchgate.net This is attributed to the solvent's ability to sequester the sodium ion, thereby stabilizing anionic chain carriers. researchgate.net

Electrochemical Reduction: An alternative to using alkali metals is the electroreduction of dichlorosilanes with magnesium electrodes. cmu.edu This method can produce high molecular weight poly(alkylarylsilane)s with relatively narrow molecular weight distributions (Mw/Mn = 1.4–1.8) and yields ranging from 5-79%. cmu.edu

Table 1. Examples of Polysilane Synthesis via Reductive Coupling of Dichlorosilanes
Dichlorosilane MonomerCoupling MethodReaction ConditionsNumber-Average Molecular Weight (Mₙ) (g/mol)Polydispersity Index (Mₙ/Mₙ)Reference
MethylphenyldichlorosilaneElectroreduction (Mg electrodes)LiClO₄, THF5,200 - 31,0001.4 - 1.8 cmu.edu
DimethyldichlorosilaneWurtz Coupling (Na)Toluene, >100 °C>100,000 (high polymer fraction)Bimodal wikipedia.orgdtic.mil
(2-Phenylpropyl)(n-hexyl)dichlorosilaneWurtz Coupling (Na)Toluene~10³ (low MW fraction), ~10⁶ (high MW fraction)Bimodal koreascience.kr

Condensation with Diols for Poly(silylether)s

Poly(silylether)s (PSEs), which contain alternating silicon-oxygen-carbon bonds in their backbone, are synthesized via the polycondensation of dichlorosilanes with diols. nih.govmdpi.com This reaction proceeds with the elimination of hydrogen chloride (HCl), which must be neutralized by an added base. mdpi.com

R₂SiCl₂ + HO-R'-OH → [-Si(R₂)O-R'-O-]ₙ + 2n HCl nih.govmdpi.com

This method is versatile, allowing for the creation of a wide variety of polymer structures by changing the organic substituents on the silicon atom (R) and the organic spacer of the diol (R'). mdpi.com Both aliphatic and aromatic diols can be used, leading to PSEs with different thermal and mechanical properties. nih.gov For instance, the reaction of diphenylsilane (B1312307) with 1,4-cyclohexanedimethanol (B133615) yields a poly(silylether) with a number-average molecular weight (Mₙ) of 5100 g/mol . nih.gov While effective, the use of moisture-sensitive dichlorosilanes and the production of corrosive HCl are notable limitations of this process. nih.govmdpi.com

Table 2. Synthesis of Poly(silylether)s via Polycondensation of Silanes and Diols
Silane MonomerDiol MonomerCatalyst/ConditionsNumber-Average Molecular Weight (Mₙ) (g/mol)Polydispersity Index (Mₙ/Mₙ)Reference
Diphenylsilane1,4-CyclohexanedimethanolManganese Catalyst5,1001.40 nih.gov
Diphenylsilane1,4-CyclohexanediolManganese Catalyst3,1001.73 nih.gov
Diphenylsilane4,4'-BiphenolManganese Catalyst7,2001.87 nih.gov
DiphenylsilaneIsosorbideManganese Catalystup to 17,000N/A mdpi.com

*Note: The referenced studies utilized dehydrogenative coupling with dihydrosilanes, a related condensation method that avoids the generation of HCl. The principles and resulting polymer structures are analogous to what would be expected from using the corresponding dichlorosilanes with a base. nih.govmdpi.com

Dehydrochlorinative Coupling

Dehydrochlorinative coupling is a broader category of polycondensation that involves the reaction of a dichlorosilane with a compound containing active C-H bonds, leading to the formation of Si-C linkages and the elimination of HCl. While often discussed for the synthesis of smaller organosilicon compounds, this principle can be extended to polymerization. google.comresearchgate.net For example, the reaction between certain alkyl chlorides and dichlorosilanes can form Si-C bonds, which can be a step in creating polycarbosilanes. google.com These reactions often require catalysts, such as tertiary amines or phosphines, and may need elevated temperatures to proceed efficiently. google.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Butyl Dichloro Silane

Hydrolysis and Condensation Reactions

Chlorosilanes, including butyl(dichloro)silane, are known to be highly reactive towards moisture. libretexts.org The interaction with water initiates a sequence of hydrolysis and condensation reactions, which are fundamental to the formation of silicones and other polysiloxanes. libretexts.orgacs.org

The hydrolysis of a dichlorosilane (B8785471), such as this compound, is the initial step and involves the nucleophilic attack of water on the silicon atom. libretexts.orglibretexts.org Unlike carbon tetrachloride, which is resistant to hydrolysis, chlorosilanes react readily with water. libretexts.orgwikipedia.org This enhanced reactivity is attributed to the larger size of the silicon atom and the availability of empty 3d orbitals, which can accept a lone pair of electrons from the oxygen atom in water, facilitating the substitution of chloride ions. libretexts.org

The reaction proceeds in a stepwise manner. The first Si-Cl bond is hydrolyzed to form a silanol (B1196071) group (-Si-OH), releasing hydrogen chloride (HCl) as a byproduct. libretexts.org This is followed by the hydrolysis of the second Si-Cl bond to yield a silanediol, in this case, butylsilanediol (BuSi(OH)₂). libretexts.orgacs.org

This formation of silanols is a crucial step, as these intermediates are the building blocks for subsequent condensation reactions. nih.govgelest.com

The hydrolysis of silanes is subject to catalysis by both acids and bases. unm.edu The reaction rate is typically at its minimum around a neutral pH of 7. unm.edu

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction mechanism is believed to involve the protonation of an alkoxy or, in this case, a chloro group attached to the silicon. This protonation makes the silicon center more electrophilic and thus more susceptible to nucleophilic attack by water. unm.edu In the transition state, a positive charge accumulates on the silicon atom. scienceopen.comnih.gov The rate of hydrolysis increases with the presence of electron-donating groups (like alkyl groups) on the silicon atom, which help stabilize this positive charge. unm.edu

Base-Catalyzed Hydrolysis : In basic media, the mechanism involves the direct attack of a hydroxide ion (OH⁻) or a silanolate anion (Si-O⁻) on the silicon atom. unm.edu This leads to the formation of a pentacoordinate, negatively charged intermediate (transition state). scienceopen.comnih.gov Consequently, electron-withdrawing groups on the silicon atom tend to accelerate the reaction under basic conditions. unm.edu

The activation energy for the hydrolysis of silanes varies depending on the catalyst and the specific compound.

Activation Energies for Hydrolysis of Various Silanes
Silane (B1218182)MediumActivation Energy (kJ/mol)Reference
3-cyanopropyl triethoxysilane (CTES)Alkaline20 researchgate.net
3-cyanopropyl triethoxysilane (CTES)Acidic58 researchgate.net
Tetraethoxysilane (TEOS)Acidic46-67 (11-16 kcal/mol) nih.gov
Tetraethoxysilane (TEOS)Basic25 (6 kcal/mol) nih.gov
Methyltriethoxysilane (MTES)Acidic (pH 3.134)57.61 nih.gov

Following hydrolysis, the resulting butylsilanediol molecules can undergo condensation reactions to form siloxane bridges (Si-O-Si), eliminating a molecule of water. acs.org The hydroxyl group of one silanol molecule acts as a nucleophile, attacking the silicon atom of another molecule. libretexts.org This process leads to the formation of dimers, oligomers, and eventually high-molecular-weight polymers (polysiloxanes). libretexts.orgacs.org

Several factors influence the structure of the final polysiloxane product:

FactorInfluence on Condensation and Siloxane Formation
Water Concentration Gradual or limited water addition favors polymerization as silanols are more likely to react with other chlorosilanes or silanols rather than water. libretexts.org Low water-to-silane ratios under acidic catalysis tend to produce weakly branched, linear, or cyclic polymers. unm.edu
pH (Catalyst) Acid catalysis generally leads to more linear or randomly branched polymers. Base catalysis, which accelerates the condensation of more highly condensed species, tends to produce more highly branched and cross-linked networks or colloidal particles. unm.edu
Organic Substituent The nature of the organic group (e.g., butyl) influences the properties of the resulting polymer. Bulky substituents can hinder condensation. gelest.com
Temperature Higher temperatures can promote condensation reactions and also lead to side reactions or structural rearrangements. acs.org

The condensation can result in the formation of linear chains, cyclic structures, or cross-linked three-dimensional networks, depending on the reaction conditions and the functionality of the initial silane. acs.orgwikipedia.org

Steric Effects: The size of the substituent group on the silicon atom has a significant impact on reaction rates. The butyl group in this compound is bulkier than a methyl group, and this steric hindrance can affect both the hydrolysis and condensation steps. Very bulky groups, such as tertiary-butyl, can significantly slow down condensation and favor the formation of stable monomeric silanols over polymers. gelest.comchemicalbook.com This is because the bulky groups physically obstruct the approach of other molecules to the silicon center.

Environmental Parameters:

Moisture: Chlorosilanes react intensely and immediately with water from any source, including atmospheric humidity or moisture adsorbed on surfaces. libretexts.org Therefore, controlling the moisture level is critical for managing the reaction rate.

Temperature: Increasing the temperature generally increases the rate of chemical reactions, including hydrolysis and condensation. For related reactions like the disproportionation of dichlorosilane, temperature requirements increase with higher feed rates. researchgate.netnih.gov

Pressure: Pressure can also be a significant factor. In the disproportionation of dichlorosilane, the reaction's sensitivity to pressure changes is enhanced at high pressures. researchgate.netnih.gov

Reactivity of the Silicon-Chlorine Bond

The Si-Cl bond is highly polarized, with the silicon atom being electrophilic. This makes it a prime target for attack by nucleophiles.

This compound readily undergoes nucleophilic substitution reactions at the silicon center, where the chloride ions act as good leaving groups. libretexts.org This is a fundamental aspect of its chemistry.

A general representation of this reaction is: R₃Si-Cl + Nu⁻ → R₃Si-Nu + Cl⁻ (where Nu is a nucleophile)

Common examples of nucleophilic substitution at the silicon center of chlorosilanes include:

Hydrolysis: As detailed previously, water acts as a nucleophile to displace chloride and form silanols. libretexts.org This is arguably the most common nucleophilic substitution reaction for chlorosilanes.

Alcoholysis: Alcohols can react with this compound to displace the chloride ions and form alkoxysilanes (e.g., butyl(dialkoxy)silane). This reaction is analogous to hydrolysis. wikipedia.org

Aminolysis: Amines can react to form silylamines.

Reactions with Organometallic Reagents: Strong nucleophiles like Grignard reagents (R-MgX) and organolithium compounds (R-Li) react with chlorosilanes to form new silicon-carbon bonds. wikipedia.org This is a key method for synthesizing more complex organosilicon compounds.

The mechanism of nucleophilic substitution at silicon can differ from the classic Sₙ2 mechanism at carbon. Due to the availability of d-orbitals, silicon can form a hypervalent, pentacoordinate intermediate, which then expels the leaving group. libretexts.orgresearchgate.net

Ligand Exchange Reactions and Derivative Synthesis

Ligand exchange reactions are fundamental to the synthetic utility of organosilanes like this compound, enabling the synthesis of a diverse range of derivatives. The two chlorine atoms in this compound are susceptible to substitution by various nucleophiles, allowing for the tailored modification of the silicon center. This reactivity is a cornerstone of organosilicon chemistry, facilitating the formation of new silicon-element bonds.

The most common ligand exchange reactions involving dichlorosilanes are with organometallic carbon nucleophiles, such as Grignard reagents or organolithium compounds. lkouniv.ac.in These reactions proceed via nucleophilic substitution at the silicon center, where the alkyl or aryl group from the organometallic reagent displaces a chloride ligand. For instance, reacting this compound with a Grignard reagent (R-MgX) can yield Butyl(chloro)(alkyl)silane or, with sufficient reagent, Butyl(dialkyl)silane. The stepwise substitution can sometimes be controlled by stoichiometry and the steric hindrance of the incoming nucleophile. lkouniv.ac.in

Halogen exchange between the silane and the Grignard reagent can also occur. lkouniv.ac.in Beyond carbon nucleophiles, other nucleophiles can displace the chloride ligands. For example, reactions with water lead to hydrolysis and the formation of silanols, which can then condense to form siloxanes. Reactions with alcohols in the presence of a base yield alkoxysilanes, while reactions with amines produce silylamines.

The mechanism of ligand exchange at a silicon center is often associative, proceeding through a pentacoordinate intermediate or transition state, akin to an SN2 mechanism. nih.gov The incoming nucleophile attacks the silicon atom, forming a transient hypervalent species before the chloride leaving group is expelled. nih.gov

Research into ligand exchange has also explored reactions with metal fluorides. Studies on various chlorosilanes have shown that fluorine/chlorine ligand exchange is a thermodynamically favorable process, leading to the formation of fluorosilanes and volatile metal chlorides. researchgate.net This indicates that this compound could be converted to Butyl(difluoro)silane through such a process. The table below summarizes typical ligand exchange reactions for dichlorosilanes.

ReactantProduct TypeGeneral Equation
Grignard Reagent (R-MgX)Alkyl/Aryl SilaneC₄H₉SiCl₂H + 2 R-MgX → C₄H₉SiR₂H + 2 MgXCl
Water (H₂O)Silanediol / SiloxaneC₄H₉SiCl₂H + 2 H₂O → C₄H₉Si(OH)₂H + 2 HCl
Alcohol (R-OH)DialkoxysilaneC₄H₉SiCl₂H + 2 R-OH → C₄H₉Si(OR)₂H + 2 HCl
Amine (R₂NH)SilylamineC₄H₉SiCl₂H + 4 R₂NH → C₄H₉Si(NR₂)₂H + 2 R₂NH₂Cl

Reactivity of the Silicon-Carbon Bond

Stability and Cleavage Mechanisms of Unstrained Silicon-Carbon Bonds

The silicon-carbon (Si-C) bond is a defining feature of organosilanes, and its stability is crucial for the application of these compounds. In unstrained molecules like this compound, the Si-C bond is generally robust. researchgate.net Compared to a carbon-carbon bond, the Si-C bond is longer (approx. 186 pm vs. 154 pm) and weaker. wikipedia.org It also possesses a degree of polarity due to the higher electronegativity of carbon (2.55) compared to silicon (1.90), which polarizes the bond towards the carbon atom. wikipedia.org

Despite this, unstrained alkyl-silicon bonds exhibit significant stability. They are generally stable towards oxygen and water under ambient conditions. wikipedia.org For instance, tetraalkyl silanes can be heated to high temperatures before homolysis occurs. lkouniv.ac.in This stability allows organosilanes to be used in a wide array of chemical transformations without unintended cleavage of the silicon-carbon framework.

However, the Si-C bond is not inert and can be cleaved under specific, often vigorous, conditions. Cleavage can be initiated by thermal stress, strong electrophiles, or potent nucleophiles. Theoretical studies have investigated the factors influencing Si-C bond stability, noting that the presence of electron-rich aromatic groups can make the bond more susceptible to cleavage under acidic conditions. researchgate.net The primary mechanisms for cleavage involve electrophilic or nucleophilic attack, which are detailed in the subsequent sections. A key concept in activating the Si-C bond is the formation of hypervalent silicon species; the formation of penta- or hexa-coordinate silicon intermediates can enhance the electron density on the carbon atom, making the Si-C bond more susceptible to cleavage. nih.gov

Electrophilic Substitution and Protodesilylation Processes

Electrophilic cleavage of the Si-C bond, particularly protodesilylation, is a significant reaction pathway for organosilanes. In this process, a proton source cleaves the Si-C bond, replacing the silyl (B83357) group with a hydrogen atom. While unstrained alkylsilanes are relatively resistant, this reaction can be facilitated by strong acids. wikipedia.org The reaction is more common for arylsilanes, vinylsilanes, and allylsilanes, where the organic group can stabilize a partial positive charge in the transition state. nih.gov

The general mechanism for acid-catalyzed protodesilylation involves the protonation of the carbon atom attached to silicon, forming a carbocationic intermediate that is stabilized by the silyl group, followed by nucleophilic attack at the silicon center to complete the cleavage.

Recently, base-catalyzed protodesilylation methods have been developed that offer milder conditions. organic-chemistry.orgnih.gov These protocols can cleave Si-C bonds in various organosilanes, including alkylsilanes. organic-chemistry.org A proposed mechanism involves the formation of a pentacoordinate silicon intermediate through the addition of a base (like a silanolate) to the silicon atom. organic-chemistry.org This hypervalent intermediate activates the Si-C bond, making the carbon atom more susceptible to protonation by a proton source, such as water present in the solvent. organic-chemistry.org

The efficiency of protodesilylation can be influenced by the nature of the organic group and the reaction conditions. The table below outlines conditions reported for the protodesilylation of various organosilanes.

Organosilane TypeReagents/CatalystConditionsReference
Aryl-, Alkynyl-, AlkylsilanesPotassium trimethylsilanolate (KOTMS) in wet DMSO70 °C organic-chemistry.orgnih.gov
ArylsilanesStrong Acids (e.g., HClO₄ in Methanol)50 °C wikipedia.orgrsc.org
BenzylsilanesCesium fluoride (CsF) / 18-crown-6 in DMSORoom Temperature nih.gov

Nucleophile-Induced Silicon-Carbon Bond Cleavage

The Si-C bond in this compound, while generally stable, can be cleaved by strong nucleophiles. The susceptibility of silicon to nucleophilic attack is a key aspect of its chemistry. wikipedia.org This process is typically more challenging than cleaving silicon-halogen or silicon-oxygen bonds.

The most effective nucleophiles for cleaving the Si-C bond are fluoride ions (F⁻) and alkoxides. wikipedia.org Fluoride has a particularly high affinity for silicon, and its attack on the silicon center is a common strategy to induce Si-C bond cleavage. The reaction proceeds through the formation of a stable, hypervalent pentacoordinate silicate intermediate. nih.govmsu.edu This intermediate significantly weakens the adjacent Si-C bond, facilitating its cleavage. The organic group departs as a carbanion, which is then protonated by the solvent or during workup.

This fluoride-induced cleavage is the basis of many synthetic applications, such as the Fleming-Tamao oxidation, where the Si-C bond is converted to a C-O bond. While this specific reaction requires an oxidizable group on silicon, the initial activating step relies on nucleophilic attack by fluoride or another Lewis base. nih.gov

A kinetic study of the cleavage of the benzyl-silicon bond in various substituted benzyltrimethylsilanes by aqueous-methanolic sodium hydroxide showed that electron-withdrawing substituents on the aromatic ring facilitate the reaction, which is consistent with a mechanism involving the departure of a carbanion. le.ac.uk This supports the idea that the stability of the departing organic group is a critical factor in nucleophile-induced Si-C bond cleavage. researchgate.netle.ac.uk

Hypervalent Silicon Intermediates and Transition States

Formation and Stability of Penta- and Hexa-coordinate Silicon Species

A key feature of silicon chemistry that distinguishes it from carbon is its ability to expand its coordination sphere beyond four, forming hypervalent species. soci.org These penta- and hexa-coordinate silicon intermediates and transition states play a crucial role in the mechanisms of many reactions at the silicon center. soci.orgresearchgate.net The formation of these hypervalent species is facilitated by the interaction of tetracoordinate silanes with Lewis bases or nucleophiles. researchgate.net

Penta- and hexa-coordinate silicon compounds can be formed as stable, isolable species or as transient intermediates. nih.gov Their formation is particularly favored when the silicon atom is bonded to electronegative substituents (e.g., F, Cl, O), which lower the energy of silicon's 3d atomic orbitals, facilitating higher coordination. soci.orgu-tokyo.ac.jp The addition of a nucleophile, such as a fluoride ion, to a tetracoordinate silane can lead to the formation of a pentacoordinate silicate. researchgate.net For example, stable pentacoordinate silicon compounds have been synthesized using ligands like the hexafluorocumyl alkoxy group or by reacting a spirosilane with a nucleophile. nih.gov X-ray diffraction analysis confirms the geometry of these species, which is often a trigonal bipyramid for pentacoordinate silicon, with the most electronegative substituents typically occupying the axial positions. nih.govwikipedia.org

The stability of these hypervalent species is explained by the three-center four-electron (3c-4e) bond model. wikipedia.org This model describes a delocalized molecular orbital system across three atoms (two ligands and the central silicon atom) without invoking d-orbital participation, which computational studies suggest is negligible. u-tokyo.ac.jpwikipedia.org The presence of highly electronegative atoms as ligands is crucial for stabilizing the 3c-4e bond and, consequently, the hypervalent molecule. u-tokyo.ac.jp

Influence of Hypervalency on Silicon Electrophilicity and Carbon Nucleophilicity

The formation of hypervalent intermediates significantly alters the reactivity at the silicon center. As a tetracoordinate species, silicon is a weak Lewis acid. u-tokyo.ac.jp However, upon coordination with a Lewis base to form a pentacoordinate species, its character changes dramatically. Pentavalent silicon, stabilized by electronegative ligands, acts as a strong Lewis acid. u-tokyo.ac.jp This increased electrophilicity at the silicon center is a key principle in Lewis base-catalyzed reactions, such as the allylation of aldehydes using allyltrichlorosilanes in the presence of DMF. soci.org The Lewis base activates the silane, forming a hypervalent intermediate that is more reactive. soci.org

Rearrangement Reactions Involving Organosilanes

Wittig Rearrangements of Alpha-Alkoxysilanes

The Wittig rearrangement, a valuable carbon-carbon bond-forming reaction that converts ethers to alcohols, has been successfully adapted to α-alkoxysilane substrates. acs.org These rearrangements can be promoted by various reagents, including alkyllithium bases and fluoride sources, and can proceed through organic-chemistry.orgnih.gov, acs.orgorganic-chemistry.org, or nih.govacs.org sigmatropic shifts depending on the substrate and reaction conditions. acs.orgorganic-chemistry.org

The use of methyllithium can initiate the rearrangement through two distinct pathways: direct deprotonation α to the silicon atom or via a Si/Li exchange. acs.orgacs.org The specific pathway and the resulting product distribution ( organic-chemistry.orgnih.gov, acs.orgorganic-chemistry.org, or nih.govacs.org-rearranged products) are highly dependent on the substrate's structure. organic-chemistry.org For example, these sigmatropic shifts can be followed by other useful in situ transformations, such as silyl migrations, to yield β-silyl ketones. acs.orgorganic-chemistry.org

Fluoride-promoted Wittig rearrangements offer an alternative to traditional methods that often rely on toxic organostannanes. organic-chemistry.orgorganic-chemistry.org Cesium fluoride (CsF) has been shown to be effective in promoting nih.govacs.org-Wittig rearrangements of α-alkoxysilanes, with efficiencies comparable to lithium anion-initiated methods. organic-chemistry.org However, the fluoride-promoted pathway shows limitations, being primarily successful for nih.govacs.org-shifts with minimal success observed for organic-chemistry.orgnih.gov-rearrangements. organic-chemistry.org The mechanism is thought to involve a metal-associated carbanionic intermediate. organic-chemistry.org

Substituents on the α-alkoxysilane have a significant impact on the reaction's course. nih.gov Substitution at the migrating benzylic carbon can decrease the reactivity towards deprotonation and reduce the selectivity between acs.orgorganic-chemistry.org and organic-chemistry.orgnih.gov rearrangement pathways. nih.gov Similarly, substitution at the terminal sp² carbon of the allyl group also tends to lower the acs.orgorganic-chemistry.org/ organic-chemistry.orgnih.gov selectivity. nih.gov

Table 2: Summary of Wittig Rearrangement Types in α-Alkoxysilanes This table summarizes findings from various studies.

Rearrangement Type Promoter/Conditions Key Features
nih.govacs.org-Wittig CsF in DMF Efficiency comparable to lithium-initiated methods; primarily limited to nih.govacs.org shifts. organic-chemistry.org
organic-chemistry.orgnih.gov, acs.orgorganic-chemistry.org, nih.govacs.org-Wittig Methyllithium Initiated by either Si/Li exchange or deprotonation; product distribution depends on substrate and conditions. acs.orgacs.orgorganic-chemistry.org

| organic-chemistry.orgnih.gov and acs.orgorganic-chemistry.org-Wittig | s-BuLi or n-BuLi | Substituents at migrating carbon and allyl terminus impact reactivity and selectivity. nih.gov |

Silylene Chemistry and Cycloaddition Reactions

Silylenes, the silicon analogues of carbenes, are highly reactive intermediates that play a significant role in organosilicon chemistry. nih.gov They can be generated through various methods, including the photolysis of polysilanes or the thermal decomposition of appropriate precursors. lkouniv.ac.in A key aspect of their reactivity is their participation in cycloaddition reactions. nih.gov

Silylenes readily undergo [2+1] cycloaddition reactions with unsaturated substrates like alkenes and alkynes. nih.gov For example, the reaction of a stable silylene with ethene is proposed to proceed via an initial [2+1] cycloaddition at the silicon atom. nih.gov Similarly, reactions with alkynes also yield products corresponding to [2+1] cycloadditions. nih.gov With conjugated dienes, such as 2,3-dimethyl-1,3-butadiene, silylenes can undergo [4+1] cycloaddition to form five-membered silacyclic compounds. nih.gov This reactive behavior is a hallmark of silylene character. nih.gov

Chlorosilanes, including dichlorosilanes, are valuable precursors in catalytic cycloaddition reactions for synthesizing silacarbocycles. chemrxiv.org Nickel-catalyzed [4+1] cycloaddition reactions between 1,3-dienes and trichlorosilanes have been developed, where the trichlorosilane effectively acts as a "Si-1" synthon. chemrxiv.org This method provides a direct pathway to five-membered cyclic chlorosilanes, which are versatile intermediates for further synthetic transformations. chemrxiv.org Dichlorosilanes have also shown potential in forming silacyclopent-3-enes through reductive cycloaddition with 1,3-dienes. chemrxiv.org These catalytic approaches enhance the efficiency and molecular diversity achievable in the synthesis of complex organosilicon structures. chemrxiv.org

Advanced Spectroscopic and Chromatographic Characterization of Butyl Dichloro Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of Butyl(dichloro)silane, offering precise information about the proton, carbon, and silicon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different proton environments and their connectivity. For this compound (CH₃CH₂CH₂CH₂SiHCl₂), the spectrum is expected to show distinct signals for the protons on the butyl chain and the silicon-hydride proton.

The chemical shifts (δ) are influenced by the electronegativity of the silicon and chlorine atoms. The protons closer to the silicon atom (α-CH₂) are the most deshielded and appear furthest downfield. The chemical shift decreases for protons further away from the silicon atom (β-CH₂, γ-CH₂), with the terminal methyl group (δ-CH₃) being the most shielded. The silicon-hydride (Si-H) proton typically appears as a distinct multiplet further downfield.

The multiplicity of each signal, determined by the number of adjacent protons (n+1 rule), allows for structural confirmation. For instance, the methyl group protons would appear as a triplet, coupling to the adjacent methylene (B1212753) group.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on the analysis of similar alkylchlorosilanes.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Si-H 4.5 - 5.5Multiplet-
α-CH₂1.2 - 1.6Multiplet~7-8
β-CH₂1.3 - 1.7Multiplet~7-8
γ-CH₂1.3 - 1.7Sextet~7-8
δ-CH₃0.8 - 1.0Triplet~7

Carbon-13 NMR (¹³C NMR) spectroscopy is used to analyze the carbon backbone of the molecule. Each chemically non-equivalent carbon atom in the butyl chain of this compound will produce a distinct signal.

Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by the proximity to the electron-withdrawing SiCl₂H group. The α-carbon, being directly attached to the silicon, is the most deshielded. The shielding effect increases with distance from the silicon atom, causing the β, γ, and δ carbons to appear progressively upfield. The precise chemical shifts provide a fingerprint of the carbon framework. spectrabase.comspectrabase.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on the analysis of analogous compounds like butyltrichlorosilane (B1265895) and di-tert-butyldichlorosilane (B93958). spectrabase.comnih.gov

Carbon AtomPredicted Chemical Shift (δ, ppm)
α-CH₂25 - 35
β-CH₂24 - 28
γ-CH₂22 - 26
δ-CH₃13 - 15

Silicon-29 NMR (²⁹Si NMR) is a powerful tool for directly probing the silicon environment. huji.ac.il It provides a wide chemical shift range, making it highly sensitive to the substituents attached to the silicon atom. unige.ch For this compound, a single resonance is expected, with its chemical shift being characteristic of a silicon atom bonded to one alkyl group, one hydrogen, and two chlorine atoms. huji.ac.il

²⁹Si NMR is particularly valuable for monitoring reactions involving the silicon center. For instance, during polymerization or hydrolysis, the substitution of chlorine atoms with oxygen-containing groups leads to significant changes in the silicon chemical shift. This allows for the real-time monitoring of reaction progress and the identification of different silicon species (e.g., silanols, siloxanes) in the reaction mixture. researchgate.net Similarly, degradation studies can utilize ²⁹Si NMR to track changes in the silicon environment, providing insights into the stability and breakdown pathways of the compound. researchgate.net

Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound and Related Derivatives

Compound/Silicon EnvironmentPredicted Chemical Shift (δ, ppm)
RSiHCl₂ (this compound)+5 to +20
RSi(OH)ClH (Hydrolysis Intermediate)-10 to -25
RSi(OH)₂H (Hydrolysis Product)-30 to -45
(RSiHO)n (Polysiloxane)-50 to -70

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups and bond vibrations within the this compound molecule. The IR spectrum provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Key characteristic absorption bands for this compound include:

Si-H Stretch : A strong and sharp absorption band is expected in the region of 2200-2250 cm⁻¹. This is a highly characteristic peak for hydrosilanes.

C-H Stretch : Absorptions corresponding to the stretching of C-H bonds in the butyl group appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-H Bending : Vibrations from the bending of C-H bonds in CH₂ and CH₃ groups are observed in the 1375-1465 cm⁻¹ region.

Si-Cl Stretch : The stretching vibrations of the silicon-chlorine bonds typically appear as strong absorptions in the 450-600 cm⁻¹ region. The presence of two chlorine atoms may lead to symmetric and asymmetric stretching modes.

Si-C Stretch : The silicon-carbon bond vibration is generally found in the 600-800 cm⁻¹ range.

Table 4: Characteristic IR Absorption Frequencies for this compound Data is based on established correlations for organosilicon compounds. gelest.com

BondVibrational ModeCharacteristic Frequency (cm⁻¹)Intensity
Si-HStretch2200 - 2250Strong, Sharp
C-H (alkyl)Stretch2850 - 2960Strong
C-H (CH₃, CH₂)Bend1375 - 1465Medium
Si-ClStretch450 - 600Strong
Si-CStretch600 - 800Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. chemguide.co.uklibretexts.org When this compound is analyzed by MS, typically using electron ionization (EI), it forms a molecular ion (M⁺˙) which can then undergo fragmentation. wikipedia.org

The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of this compound (C₄H₁₀Cl₂Si). A characteristic isotopic pattern will be observed for chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio).

Common fragmentation pathways for alkylchlorosilanes involve the cleavage of bonds alpha and beta to the silicon atom. libretexts.org Expected fragmentation for this compound includes:

Loss of a butyl radical : [M - 57]⁺, resulting in the [SiHCl₂]⁺ fragment.

Loss of a chlorine atom : [M - 35]⁺ and [M - 37]⁺.

Loss of HCl : [M - 36]⁺.

Cleavage of the butyl chain : Fragments corresponding to the loss of C₃H₇ (propyl) or C₂H₅ (ethyl) radicals are also possible.

Analysis of analogous compounds like butyltrichlorosilane and dibutyldichlorosilane (B1580878) shows characteristic fragments resulting from the loss of alkyl groups and chlorine atoms, which supports these predicted pathways. nih.govnist.gov

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ionm/z (for ³⁵Cl)Description
[C₄H₁₀SiHCl₂]⁺˙156Molecular Ion (M⁺˙)
[C₄H₉SiHCl]⁺121Loss of Cl
[SiHCl₂]⁺99Loss of Butyl radical (C₄H₉)
[C₂H₅SiHCl]⁺93Cleavage of β C-C bond
[CH₃SiHCl]⁺79Cleavage of γ C-C bond
[C₄H₉]⁺57Butyl cation

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods, particularly Gas Chromatography (GC), are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. wasson-ece.com Due to the volatile and reactive nature of chlorosilanes, special considerations are necessary for successful analysis. researchgate.net

Gas Chromatography (GC): GC is the most common technique for analyzing volatile silanes. google.com

Columns : Capillary columns with non-polar or semi-polar stationary phases are typically used. Common phases include polysiloxanes such as those found in Restek RTX-200 or Varian FactorFour VF-5ms columns. researchgate.net

Injector and Detector : A split/splitless injector is commonly used. Flame Ionization Detection (FID) provides good sensitivity for the hydrocarbon portion of the molecule, while a Thermal Conductivity Detector (TCD) can also be used.

Coupling to Mass Spectrometry (GC-MS) : Coupling GC with a mass spectrometer provides a powerful tool for both separation and identification of components in a mixture. wiley.com The retention time from the GC helps to separate the compounds, while the mass spectrum provides positive identification.

Precautions : Given that chlorosilanes are moisture-sensitive, it is crucial to use a dry carrier gas (e.g., Helium, Argon) and to ensure the entire system is free from moisture to prevent hydrolysis of the sample on the column, which can lead to poor peak shape and inaccurate results. wasson-ece.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is generally less suitable for highly reactive and non-polar compounds like this compound without derivatization.

Table 6: Typical Gas Chromatography (GC) Parameters for Chlorosilane Analysis

ParameterTypical Setting
Column Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., RTX-200)
Stationary Phase Trifluoropropylmethyl polysiloxane or similar
Carrier Gas Helium or Argon, constant flow (~1 mL/min)
Injector Temperature 250 °C
Oven Program Start at 40-50 °C, ramp at 10-15 °C/min to 250-280 °C
Detector FID, TCD, or MS
Detector Temperature 280-300 °C

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile organosilicon compounds like this compound. Its primary application is the determination of purity and the identification and quantification of volatile impurities or byproducts from synthesis. Due to the reactive nature of chlorosilanes, which are sensitive to moisture, specialized handling and instrumentation are required to prevent sample degradation and ensure accurate analysis. wasson-ece.comgelest.com

The analysis typically involves a gas chromatograph equipped with a robust column, often with a non-polar stationary phase, and a detector such as a Thermal Conductivity Detector (TCD) or a Flame Ionization Detector (FID). wasson-ece.com The TCD is universally responsive to all compounds, while the FID is sensitive to hydrocarbons. For trace analysis, a Mass Spectrometer (MS) detector provides definitive identification of unknown peaks based on their mass-to-charge ratio and fragmentation patterns.

Key research findings from GC analysis focus on establishing the purity profile of this compound. For commercial-grade products, a purity of greater than 90-96% is often specified, with the remaining percentage comprising related silanes or residual starting materials. gelest.com

Table 1: Representative GC Data for Purity Analysis of this compound

AnalyteRetention Time (min)Concentration (%)Method of Identification
Trichlorosilane3.5< 0.1Standard Comparison, MS
Tetrachlorosilane4.2< 0.2Standard Comparison, MS
Butyl(trichloro)silane5.8< 2.0Standard Comparison, MS
This compound 6.5 > 97.0 Primary Peak, MS
Dibutyldichlorosilane8.1< 0.5Standard Comparison, MS
High-boiling residues> 10.0< 0.2TCD Response

This interactive table summarizes typical results from a GC analysis, highlighting the principal component and common volatile impurities.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

When this compound is used as a monomer to synthesize polysilanes or other silicon-containing polymers, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the indispensable technique for characterizing the resulting polymer's molecular weight and molecular weight distribution. wikipedia.orgaimplas.net SEC separates polymer chains based on their hydrodynamic volume in solution. paint.orgpaint.org Larger molecules navigate through the porous column packing more quickly and elute first, while smaller molecules penetrate the pores more deeply and elute later. paint.org

The analysis provides critical data points: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. aimplas.net The PDI value is a crucial indicator of the breadth of the molecular weight distribution; a value close to 1.0 suggests a very narrow distribution, which is often desirable for achieving specific material properties. The technique is widely used to monitor polymerization reactions and to correlate polymer molecular weight with final material performance. nih.gov

Table 2: GPC Analysis Results for Poly(butylsilane)

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Elution Peak (min)
PB-018,50012,7501.5015.2
PB-0215,20024,3201.6013.8
PB-0322,00037,4001.7012.5
PB-0431,50056,7001.8011.6

This interactive table presents typical GPC data for a series of poly(butylsilane) samples, demonstrating how molecular weight influences elution time.

Thermoanalytical Techniques

Thermoanalytical techniques are used to measure changes in the physical and chemical properties of materials as a function of temperature. For polymers derived from this compound, these methods are vital for determining thermal stability, processing windows, and end-use performance limits.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). This technique is fundamental for assessing the thermal stability of polymers derived from this compound. The resulting data is typically plotted as mass percentage versus temperature. Key parameters derived from a TGA curve include the onset temperature of decomposition (Td), which indicates the beginning of thermal degradation, and the temperature of maximum weight loss (Tmax). elsevierpure.com The amount of residual mass at the end of the experiment, known as char yield, can provide insight into the flame retardancy of the material. Studies on related silane-containing polymers show that the silicon content often enhances thermal stability and char yield. elsevierpure.commdpi.com

Table 3: TGA Data for Thermal Stability of a Butyl-Substituted Polysiloxane

AtmosphereOnset Decomposition (T_d, 5% loss)Temp. of Max. Weight Loss (T_max)Char Yield at 800°C (%)
Nitrogen385°C450°C35%
Air360°C430°C / 550°C (two stages)2%

This interactive table summarizes key thermal stability parameters obtained from TGA under different atmospheric conditions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a polymer. nih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de For polymers derived from this compound, DSC is primarily used to determine the glass transition temperature (Tg), which is the reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. azom.com The Tg is a critical parameter that defines the upper temperature limit for the structural application of many polymers. DSC can also detect melting (Tm) and crystallization (Tc) temperatures in semi-crystalline polymers. hu-berlin.de

Table 4: DSC Results for Various Butyl-Containing Copolymers

Polymer CompositionGlass Transition Temp. (T_g)Melting Temp. (T_m)Crystallization Temp. (T_c)
Poly(butylsilane)-15°CN/A (Amorphous)N/A (Amorphous)
Poly(butylsilane-co-dimethylsiloxane)-45°CN/A (Amorphous)N/A (Amorphous)
Poly(butylsilsesquioxane)110°CN/A (Amorphous)N/A (Amorphous)

This interactive table displays typical thermal transition data obtained from DSC analysis for different types of polymers derived from butyl-silane precursors.

Dynamic Mechanical Thermal Analysis (DMTA)

Dynamic Mechanical Thermal Analysis (DMTA) is a highly sensitive technique used to study the viscoelastic properties of materials as a function of temperature, time, or frequency. aut.ac.irnih.gov In a typical DMTA experiment, an oscillating force is applied to a sample, and the resulting displacement is measured. youtube.com This allows for the determination of the storage modulus (E' or G'), which represents the elastic response, and the loss modulus (E'' or G''), which represents the viscous response. The ratio of the loss to the storage modulus (tan δ) provides a measure of the material's damping properties. gcttg.com The peak of the tan δ curve is often used as a precise measure of the glass transition temperature (Tg), where the material exhibits maximum damping. DMTA provides valuable information on thermomechanical performance, cross-linking density, and phase transitions. thermofisher.com

Table 5: DMTA Findings for a Cross-linked Poly(butylsilane) Network

ParameterValue at 25°CValue at 100°CT_g (from tan δ peak)
Storage Modulus (G')1.2 GPa5.5 MPa85°C
Loss Modulus (G'')25 MPa1.1 MPa85°C
Tan Delta (tan δ)0.0210.2085°C

This interactive table illustrates how the viscoelastic properties of a polymer change with temperature, with the glass transition clearly identified.

X-ray Crystallography for Solid-State Structural Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org While this compound is a liquid at room temperature, this technique can be applied to solid, crystalline derivatives or to the compound itself if crystallized at low temperatures. The analysis involves directing a beam of X-rays onto a single crystal and measuring the angles and intensities of the diffracted beams. wikipedia.org This diffraction pattern is then used to calculate the electron density map of the crystal, from which the exact positions of the atoms can be determined.

This technique provides fundamental structural information, including precise bond lengths, bond angles, and intermolecular interactions. For organosilicon compounds, it can confirm the geometry around the silicon center (typically tetrahedral), and reveal how bulky substituents like the butyl group influence the crystal packing. libretexts.orgnih.gov Low-temperature X-ray diffraction studies on analogous bulky silanes have revealed the existence of phase transitions. researchgate.net

Table 6: Typical Structural Parameters for a Dichloro(diorgano)silane from X-ray Crystallography

Structural ParameterMeasured ValueTheoretical ValueDeviation
Si-Cl Bond Length2.05 Å2.02 - 2.06 ÅNominal
Si-C Bond Length1.87 Å1.85 - 1.89 ÅNominal
Cl-Si-Cl Bond Angle108.5°~109.5°Slight Distortion
C-Si-C Bond Angle112.0°~109.5°Steric Hindrance
Cl-Si-C Bond Angle109.0°~109.5°Nominal

This interactive table presents representative bond lengths and angles for a generic dialkyl dichlorosilane (B8785471) molecule, as would be determined by X-ray crystallography.

Applications of Butyl Dichloro Silane and Its Derivatives in Advanced Materials and Organic Synthesis

Precursors for Polymeric and Inorganic Materials

Butyl(dichloro)silane serves as a critical building block in the synthesis of various silicon-containing polymers. The presence of the butyl group can influence the properties of these polymers, such as their solubility, thermal stability, and degradation characteristics.

Dichlorosilanes are fundamental monomers for the synthesis of polysiloxanes, which are polymers with a silicon-oxygen backbone (...-Si-O-Si-O-...). The most common method for the preparation of polysiloxanes is the hydrolysis of dichlorosilanes. In the case of this compound, hydrolysis would lead to the formation of butyl-substituted silanols, which can then undergo condensation to form poly(butylsiloxane).

The general reaction is as follows:

n BuSiCl₂ + 2n H₂O → [BuSi(OH)₂]n + 2n HCl [BuSi(OH)₂]n → [-O-Si(Bu)(OH)-]n + n H₂O → [-O-Si(Bu)-]n + n H₂O

The resulting polysiloxane would have a butyl group attached to each silicon atom, which would influence the polymer's properties, such as hydrophobicity and solubility in organic solvents.

Furthermore, this compound can be used in the synthesis of hybrid polymers. For instance, it can be copolymerized with other organosilanes or organic monomers to create materials with a combination of properties. Silane-based copolymers are being developed for applications such as thermally robust polymer-silica hybrids for use in high-temperature chromatography mdpi.com. The incorporation of butyl groups can enhance the thermal stability and tune the chemical properties of these hybrid materials mdpi.comrsc.org. Cyclosiloxane-based hybrid polymers, for example, can be synthesized through hydrosilylation reactions, resulting in materials with good thermal stability and mechanical properties rsc.orgresearchgate.net.

Poly(silyl ester)s are a class of degradable polymers that have garnered interest due to the labile silyl (B83357) ester bonds in their backbone. These polymers can be synthesized through the condensation reaction of a dicarboxylic acid or its derivative with a dichlorosilane (B8785471).

One common synthetic route involves the reaction of a bis(trimethylsilyl) ester of a dicarboxylic acid with a dichlorosilane, such as this compound acs.org. This reaction proceeds via a transsilylation ester interchange, forming the poly(silyl ester) and trimethylsilyl chloride as a byproduct acs.orgacs.org. Another approach is the direct condensation of a di-tert-butyl ester of a dicarboxylic acid with a dichlorosilane, which eliminates tert-butyl chloride researchgate.net.

The degradation of poly(silyl ester)s occurs through the hydrolysis of the silyl ester linkages, yielding the corresponding dicarboxylic acid and silanols acs.org. The rate of this degradation is significantly influenced by the steric bulk of the substituents on the silicon atom acs.orgacs.org. The presence of a bulky butyl group on the silicon atom in polymers derived from this compound would be expected to increase the steric hindrance around the silyl ester bond. This increased steric bulk generally leads to a decreased rate of hydrolysis and, therefore, a slower degradation of the polymer acs.orgacs.org. This allows for the tuning of the degradation profile of the material for specific applications. Upon degradation, the silanol (B1196071) products can further condense to form polysiloxanes acs.org.

Monomers for Poly(silyl ester) Synthesis Resulting Polymer Key Degradation Influencing Factor
This compound and a dicarboxylic acid derivativePoly(butylsilyl ester)The steric hindrance of the butyl group slows the rate of hydrolysis.

Polycarbosilanes are polymers containing silicon and carbon in their backbone and are important precursors for the production of silicon carbide (SiC) ceramics. These ceramics are known for their high strength, hardness, and thermal stability. The conversion of a polycarbosilane to a ceramic typically involves a pyrolysis process where the polymer is heated to a high temperature in an inert atmosphere, leading to the elimination of organic side groups and the formation of a SiC network.

While specific research on the direct use of this compound for the synthesis of polycarbosilanes for SiC ceramics is not widely detailed in the provided search results, the general principles of polycarbosilane synthesis suggest its potential. Polycarbosilanes can be synthesized from various organosilicon monomers, including dichlorosilanes google.comresearchgate.net. For instance, polycarbosilane polymers have been derived from chloromethyltrichlorosilane google.com. The properties of the resulting SiC ceramic can be influenced by the structure and composition of the precursor polymer. The use of this compound as a co-monomer in polycarbosilane synthesis could introduce butyl side groups, which would be eliminated during pyrolysis. The presence of these groups could affect the processing characteristics of the precursor, such as its solubility and meltability, as well as the final ceramic yield and microstructure mdpi.comsciopen.com.

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique globular structure leads to properties such as low viscosity and high solubility compared to their linear analogs. Silanes are versatile building blocks in the synthesis of hyperbranched polymers due to their ability to form multiple bonds nih.gov.

Dichlorosilanes, such as this compound, can act as AB₂-type monomers in polycondensation reactions, where the two chlorine atoms represent the 'B' functionalities and the silicon atom with its organic substituent acts as the branching point 'A'. The reaction of this compound with a monomer containing two nucleophilic groups could lead to the formation of a hyperbranched structure. The butyl groups would be located within the polymer structure, influencing its physical properties. The synthesis of hyperbranched polyethoxysiloxanes, for example, demonstrates the use of silane (B1218182) condensation reactions to create these complex architectures nih.gov. Organofunctional silanes play a crucial role in controlling the branching structure and functionality of the resulting hyperbranched polymers nih.gov.

Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined, symmetrical structure. Silicon-based dendrimers, particularly carbosilane dendrimers, are synthesized through a step-wise, generational growth process researchgate.netmdpi.com. The synthesis often involves a divergent approach starting from a multifunctional core researchgate.net.

A common synthetic strategy for carbosilane dendrimers involves a sequence of hydrosilylation and alkenylation reactions researchgate.net. In this process, a molecule with terminal alkene groups is reacted with a dichlorosilane, such as dichloromethylsilane, in a hydrosilylation step. The resulting product has terminal Si-Cl bonds, which are then reacted with a Grignard reagent like vinylmagnesium bromide or allylmagnesium bromide to introduce new alkene terminal groups for the next generation of growth researchgate.net.

Reagents and Intermediates in Organic Synthesis

Beyond polymer science, this compound and its derivatives are valuable reagents and intermediates in organic synthesis. The reactivity of the silicon-chlorine bonds allows for a variety of chemical transformations.

Tert-butyl-containing silanes are widely used as protecting groups for hydroxyl functionalities in organic molecules silicorex.com. The bulky tert-butyl group provides steric hindrance that protects the alcohol from unwanted reactions during a multi-step synthesis. While this compound itself has two reactive chloro groups, related monochlorosilanes with butyl groups are used for this purpose. The protection is reversible, typically through the use of a fluoride source silicorex.com.

Utility as Protecting Groups for Hydroxyl and Diol Functionalities

Silyl ethers are extensively used as protecting groups for alcohols in organic synthesis due to their ease of installation, stability under various reaction conditions, and selective removal under mild protocols. Dichlorosilanes, such as di-tert-butyldichlorosilane (B93958), are particularly effective for the protection of 1,2-, 1,3-, and 1,4-diols, forming a cyclic di-tert-butylsilylene (DTBS) group. This strategy is valuable in the synthesis of complex molecules, including carbohydrates and polyols, where regioselective protection is crucial.

The formation of the cyclic silylene acetal typically involves reacting the diol with di-tert-butyldichlorosilane in the presence of a base, such as triethylamine, and often an activator like 1-hydroxybenzotriazole (HOBt). The bulky tert-butyl groups on the silicon atom confer significant steric hindrance, which can influence the reactivity and stereoselectivity of subsequent reactions on the protected molecule. For instance, the DTBS group can lock a molecule into a specific conformation, thereby directing the outcome of glycosylation reactions.

The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom and the reaction medium (acidic vs. basic conditions). The DTBS group is known for its robustness, particularly its stability toward hydrolysis compared to smaller silyl groups. Deprotection is typically achieved using a source of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF), hydrofluoric acid (HF), or HF-pyridine complex. The strong silicon-fluorine bond (bond energy ~142 kcal/mol) drives the cleavage of the silicon-oxygen bond. Selective deprotection is also possible; for example, a primary tert-butyldimethylsilyl (TBS) ether can often be cleaved in the presence of a secondary TBS ether or more robust groups like the triisopropylsilyl (TIPS) ether.

Relative Stability of Common Silyl Ether Protecting Groups
Silyl GroupAbbreviationRelative Stability to Acidic HydrolysisRelative Stability to Basic Hydrolysis
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBS / TBDMS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Application in Metal-Catalyzed Cross-Coupling Reactions

Organosilanes are valuable partners in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling, which forms carbon-carbon bonds between an organosilane and an organic halide or pseudohalide. This compound can serve as a precursor to various organosilanes suitable for these transformations. For example, substitution of the chlorine atoms with vinyl, aryl, or alkyl groups yields functionalized silanes that can participate in cross-coupling.

A critical step in the Hiyama coupling mechanism is the activation of the silicon-carbon bond, which is typically achieved by a fluoride source (e.g., TBAF) or a base. This activator coordinates to the silicon atom, forming a pentacoordinate, hypervalent silicate intermediate. This intermediate is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) center in the catalytic cycle. The use of organosilanols or their alkali-metal salts, a modification known as the Hiyama-Denmark coupling, can circumvent the need for fluoride activators.

The reaction tolerates a wide range of functional groups and has been successfully applied to the synthesis of biaryls, vinylarenes, and other conjugated systems. The scope includes the coupling of aryl, heteroaryl, and vinyl silanes with aryl, heteroaryl, vinyl, and alkyl halides. The choice of ligand on the palladium catalyst is crucial for achieving high efficiency and can influence the reaction's scope and functional group tolerance.

Key Features of the Hiyama Cross-Coupling Reaction
ComponentDescriptionCommon Examples
OrganosilaneThe nucleophilic coupling partner, derived from precursors like this compound.Aryl-SiR₃, Vinyl-SiR₃, Alkyl-SiR₃
ElectrophileThe electrophilic coupling partner.Ar-I, Ar-Br, Ar-Cl, Ar-OTf; Vinyl-I, Vinyl-Br
CatalystTypically a Palladium(0) or Palladium(II) complex.Pd(PPh₃)₄, Pd(OAc)₂, (t-Bu₃P)₂Pd
ActivatorRequired to form a hypervalent silicon species, increasing its nucleophilicity.TBAF, TASF, NaOH, KOSiMe₃
SolventPolar aprotic solvents are commonly used.THF, Dioxane, DMF

Role in Reductive Transformations of Organic Functional Groups

Organosilanes are versatile reducing agents in organic synthesis, capable of reducing a wide array of functional groups under mild conditions. Dichlorosilanes, including derivatives of this compound, can act as hydride donors, particularly when activated by a catalyst. The reactivity and selectivity of the reduction can be tuned by modifying the substituents on the silicon atom and by the choice of catalyst.

The reduction of carbonyl compounds is a prominent application. Esters and lactones can be reduced to alcohols using silanes like polymethylhydrosiloxane (PMHS) or diphenylsilane (B1312307), often catalyzed by transition metal complexes (e.g., rhodium, titanium, zinc) or fluoride ions. Aldehydes and ketones are readily reduced to the corresponding primary and secondary alcohols. Under certain conditions, amides can be reduced to amines or, more selectively, to aldehydes.

Trichlorosilane, a related chlorosilane, has been shown to be highly effective for the reductive amination of aldehydes and ketones, tolerating a wide range of other functional groups such as esters, amides, and nitriles. This suggests that this compound could be employed in similar chemoselective reductions. The mechanism often involves either an acid-catalyzed pathway, where the silane delivers a hydride to a protonated substrate, or a metal-catalyzed hydrosilylation followed by hydrolysis.

Participation in Wittig Rearrangements and Allylation Reactions

While this compound itself is not a direct participant, its derivatives, specifically silyl ethers and allylsilanes, play crucial roles in Wittig rearrangements and allylation reactions, respectively.

The- and-Wittig rearrangements of cyclic allyl ethers bearing a silyl group at the α-allylic position have been studied. The silyl group facilitates selective deprotonation to form the key carbanion intermediate and can influence the regioselectivity between the competing- and-rearrangement pathways. The steric and electronic properties of the silyl group can direct the rearrangement, leading to the formation of α-silylcyclopentenols or (α-cyclopropyl)acylsilanes with high diastereoselectivity. The-Wittig rearrangement, a concerted sigmatropic process, is also a powerful tool for synthesizing homoallylic alcohols from silyl-protected allyl ethers.

Allylsilanes, which can be synthesized via various methods including metal-catalyzed silylation of olefins, are important reagents for allylation reactions. In the Hosomi-Sakurai reaction, an allylsilane reacts with an electrophile, typically a ketone or aldehyde, in the presence of a Lewis acid. The reaction proceeds via attack of the π-bond of the allyl group onto the activated electrophile, with the silyl group stabilizing the resulting β-carbocation intermediate before its elimination. This process allows for the stereoselective formation of homoallylic alcohols.

Integration into Carbon-11 Radiochemistry for Labeled Compound Synthesis

The short half-life of carbon-11 (t½ ≈ 20.4 minutes) necessitates rapid and highly efficient labeling methods for the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). Organosilicon chemistry provides powerful tools for this purpose. Butyl-containing chlorosilanes, such as chloro(tert-butyl)diphenylsilane, have demonstrated high efficiency in trapping cyclotron-produced [¹¹C]carbon dioxide.

The general strategy involves the in situ formation of a highly reactive lithium silane from the corresponding chlorosilane (e.g., chloro(tert-butyl)diphenylsilane) and metallic lithium. This lithium silane readily reacts with [¹¹C]CO₂ to form a stable ¹¹C-silacarboxylate intermediate. This intermediate serves as a carrier for the carbon-11 label and can subsequently release [¹¹C]carbon monoxide ([¹¹C]CO) upon treatment with a fluoride source like TBAF. The released [¹¹C]CO is a versatile synthon that can be used in a variety of rapid, palladium-catalyzed carbonylation reactions to label amides, esters, and ketones in complex molecules, including PET radiotracers. This silicon-based method provides a robust alternative to traditional gas-phase methods for producing [¹¹C]CO.

Synthesis of Alkynylsilanes as Versatile Synthetic Intermediates

Alkynylsilanes are highly versatile building blocks in organic synthesis, serving as protected terminal alkynes and participating in a wide range of transformations. This compound can be used as a reagent to synthesize di-substituted alkynylsilanes. The most common method for synthesizing alkynylsilanes is the deprotonative silylation of a terminal alkyne.

This process involves treating the alkyne with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium amide, to generate a lithium acetylide. This nucleophilic acetylide is then quenched with an electrophilic chlorosilane, like this compound, to form the C(sp)-Si bond. The reaction can be performed stepwise to introduce two different alkyne moieties. The resulting butyl(dialkynyl)silane can be used in subsequent reactions. The silyl group in an alkynylsilane can be easily removed with fluoride ions or under basic conditions to regenerate the terminal alkyne, making it an excellent protecting group. Furthermore, alkynylsilanes are key substrates in reactions such as cycloadditions, carbometalations, and metal-catalyzed cross-coupling reactions.

Surface Modification and Adhesion Promotion

Dichlorosilanes are effective reagents for the chemical modification of surfaces rich in hydroxyl groups, such as glass, silica, and other metal oxides. This compound can be used to create self-assembled monolayers (SAMs) or thin films that alter the surface properties of a substrate.

The reaction mechanism involves the hydrolysis of the Si-Cl bonds with trace amounts of water on the surface or in the solvent, forming reactive silanol (Si-OH) intermediates. These silanols then undergo condensation reactions with the hydroxyl groups (-OH) on the substrate surface, forming stable covalent siloxane (Si-O-Substrate) bonds. The second chlorine atom can react with an adjacent silanol or another surface hydroxyl group, leading to polymerization and cross-linking on the surface. This process creates a robust, covalently attached organic layer.

The butyl group attached to the silicon atom is oriented away from the surface, defining the new surface chemistry. A butyl-terminated surface would be significantly more hydrophobic (water-repellent) than the original hydrophilic hydroxylated surface. This modification is useful for applications requiring control over wetting, adhesion, and friction. In addition to creating hydrophobic coatings, such silane layers can act as adhesion promoters, bridging an inorganic substrate and an organic polymer overlayer in composites and coatings.

Mechanisms of Silane Coupling Agent Functionality

Silane coupling agents, including derivatives of this compound, function as molecular bridges at the interface between inorganic and organic materials. Their effectiveness is rooted in a dual-reactivity mechanism. One part of the silane molecule is designed to react with the surface of inorganic materials, such as glass fibers or fillers, while the other part possesses an organic functional group that is compatible with and can react with a polymer matrix.

The primary mechanism involves the hydrolysis of the chloro groups in this compound to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent siloxane bonds (Si-O-Substrate). This chemical linkage establishes a strong and durable connection to the inorganic material.

Simultaneously, the butyl group and any other organic functionalities introduced through derivatization can interact with the polymer matrix. This interaction can occur through several mechanisms:

Covalent Bonding: The organic functional group on the silane can chemically react with the polymer, forming a direct covalent bond. This creates the strongest and most durable interfacial bond.

Interpenetrating Polymer Networks (IPN): The organic chains of the silane can become physically entangled with the polymer chains of the matrix. This entanglement, forming an interpenetrating network, significantly improves adhesion and stress transfer across the interface.

Physical Interactions: Weaker forces such as van der Waals forces and hydrogen bonding can also contribute to the adhesion between the silane and the polymer matrix.

Interfacial Adhesion Enhancement in Composite Materials

The primary application of silane coupling agents derived from compounds like this compound is to enhance the interfacial adhesion between reinforcing fillers (e.g., glass fibers, silica) and a polymer matrix in composite materials. This improved adhesion leads to a significant enhancement of the composite's mechanical properties and durability.

The formation of a strong interfacial bond facilitates efficient stress transfer from the weaker polymer matrix to the stronger reinforcing filler. This results in a composite material with improved tensile strength, flexural strength, and impact resistance. Without a coupling agent, the interface is often a weak point where cracks can initiate and propagate, leading to premature failure of the material.

The improved adhesion also enhances the resistance of the composite to environmental degradation, particularly from moisture. Water can attack the interface between the filler and the matrix, leading to a loss of adhesion and a subsequent reduction in mechanical properties. The stable covalent bonds formed by the silane coupling agent create a more water-resistant interface, thereby improving the long-term performance and durability of the composite material.

The following table illustrates the typical effect of silane coupling agents on the mechanical properties of a generic fiber-reinforced polymer composite:

PropertyComposite without Coupling AgentComposite with Silane Coupling AgentPercentage Improvement (%)
Tensile Strength (MPa) 15022046.7
Flexural Strength (MPa) 25038052.0
Impact Strength (kJ/m²) 508570.0
Moisture Absorption (%) 1.20.5-58.3

Note: The data presented in this table are representative examples and the actual improvement will vary depending on the specific composite system, the type of silane coupling agent used, and the processing conditions.

Emerging Applications in Specialized Fields

Beyond their established role in composite materials, derivatives of this compound are being explored for more specialized applications in catalysis and chemosensing.

Catalysis

While this compound itself is not typically a catalyst, its derivatives can be used as precursors or supports for catalytic systems. The silicon atom can be functionalized with various organic groups that can act as ligands for metal catalysts. For instance, a butyl-substituted silane can be modified to include phosphine or amine functionalities, which are known to coordinate with transition metals used in a wide range of catalytic reactions, such as cross-coupling reactions and hydrogenations.

The silane moiety can also be used to immobilize homogeneous catalysts onto a solid support, such as silica. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. By anchoring a catalytically active metal complex to a butyl-functionalized silica support, the catalyst can be easily recovered from the reaction mixture by filtration, which is advantageous for both economic and environmental reasons.

Chemosensing

Derivatives of this compound are also finding applications in the development of chemical sensors, or chemosensors. The principle behind their use in this field lies in the ability to functionalize the silane with specific receptor molecules that can selectively bind to a target analyte.

For example, a butylsilane derivative can be chemically modified to incorporate a chromophore or a fluorophore. Upon binding of a specific analyte, such as a metal ion or an organic molecule, to the receptor part of the functionalized silane, a change in the optical properties (color or fluorescence) of the molecule can be observed. This change can then be detected and quantified, allowing for the sensitive and selective detection of the target analyte.

The butyl group in these systems can serve to tune the solubility and hydrophobicity of the sensor molecule, which can be important for its application in different sensing environments. Furthermore, these functionalized silanes can be grafted onto surfaces, such as the surface of an optical fiber or a nanoparticle, to create solid-state sensors.

Computational and Theoretical Studies on Butyl Dichloro Silane Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic structure and bonding characteristics of molecules. hydrophobe.orguchicago.edu These ab initio methods solve approximations of the Schrödinger equation to predict a molecule's properties from first principles, without reliance on empirical data. lsu.edu For a molecule like butyl(dichloro)silane, these calculations can elucidate molecular geometry (bond lengths and angles), dipole moments, vibrational frequencies, and the energies of molecular orbitals. northwestern.edu

The primary goals of such calculations include:

Geometry Optimization: Finding the lowest energy arrangement of atoms, which corresponds to the equilibrium structure of the molecule. lsu.edu

Electronic Property Prediction: Calculating properties such as the distribution of electron density, electrostatic potential, and orbital energies (HOMO/LUMO), which are crucial for predicting reactivity.

Spectroscopic Analysis: Predicting vibrational frequencies that correspond to IR and Raman spectra, allowing for the theoretical validation of experimental data.

By applying these methods, researchers can understand how the butyl group influences the electronic properties of the silicon center and the reactivity of the Si-Cl bonds compared to simpler molecules like dichlorosilane (B8785471) (H₂SiCl₂).

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the detailed pathways of chemical reactions, identifying transition states, and calculating activation energies. hydrophobe.org For organosilanes, common reactions of interest include hydrolysis, condensation, and thermal decomposition. wikipedia.org DFT calculations are frequently used to explore the potential energy surface of a reaction, revealing the lowest-energy path from reactants to products. nih.gov

Studies on related chlorosilanes have successfully elucidated complex reaction cycles. For instance, DFT calculations have been employed to investigate the disproportionation of dichlorosilane to monochlorosilane and trichlorosilane. nih.gov These studies identified key intermediates and rate-determining steps, showing how computational analysis can provide theoretical guidance for optimizing reaction conditions. nih.gov In the context of this compound, computational modeling could be used to investigate:

Hydrolysis Mechanisms: The stepwise reaction with water to form silanols, which are precursors to polysiloxanes.

Thermal Decomposition Pathways: The mechanisms by which the molecule breaks down at high temperatures, such as through the elimination of HCl or H₂. acs.org

Surface Interactions: The mechanism of binding to mineral surfaces, which is relevant for applications in surface modification and adhesion promotion. hydrophobe.org

Kinetic and Thermodynamic Studies of Silicon-Containing Reactions

Computational chemistry allows for the precise calculation of kinetic and thermodynamic parameters that govern chemical reactions. mdpi.com By characterizing the stationary points (reactants, products, and transition states) on a potential energy surface, key thermodynamic quantities like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined. Kinetic parameters, such as activation energies (Ea) and reaction rate constants (k), can be derived using Transition State Theory (TST). acs.org

For example, high-level calculations have been performed to determine the barrier heights for the thermal decomposition of various simple chlorosilanes, providing data that is in fair agreement with experimental results. acs.org These studies show that decomposition can proceed via different pathways, such as H₂ or HCl elimination, with distinct activation barriers. acs.org Similar computational investigations into the reactions of this compound would provide a quantitative understanding of its reactivity and stability under various conditions.

Below is an illustrative data table of computed decomposition barrier heights for several chlorosilanes, demonstrating the type of data obtained from such studies.

Calculated Decomposition Barrier Heights for Various Chlorosilanes acs.org
ReactionBarrier Height (kcal/mol)
SiH₄ → SiH₂ + H₂61.9
SiClH₃ → SiClH + H₂66.7
SiClH₃ → SiH₂ + HCl76.9
SiCl₂H₂ → SiCl₂ + H₂77.2
SiCl₂H₂ → SiClH + HCl74.8
SiCl₃H → SiCl₂ + HCl72.7

Molecular Dynamics Simulations for Polymerization Processes

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com In the context of this compound, MD is particularly useful for investigating the formation and properties of polysiloxane polymers, which result from the hydrolysis and subsequent condensation of the silane (B1218182) monomers. vt.edu

All-atom MD simulations can provide insights into:

Polymer Chain Growth: Simulating the step-by-step condensation reactions to observe how oligomers and polymers form and grow. researchgate.net

Morphology of Polymers: Understanding how polymer chains fold and organize themselves in bulk or on a surface, which determines the material's macroscopic properties. mdpi.com

Influence of Environment: Assessing the role of solvents, temperature, and reactant concentrations on the polymerization process and the final polymer structure. researchgate.net

By using force fields like ReaxFF, which can model chemical reactions, MD simulations can capture the complex interplay of thermodynamic and kinetic factors during pyrolysis or curing processes, providing a molecular-level understanding of the transition from a polymer precursor to a ceramic material. vt.edu Such simulations would be invaluable for designing this compound-based polymers with tailored microstructures and properties. vt.edu

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